molecular formula C15H20N2O5S B7878319 3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid

3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid

Cat. No.: B7878319
M. Wt: 340.4 g/mol
InChI Key: HHEZBZHXJHXGHX-UHFFFAOYSA-N
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Description

3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid is a complex organic compound that features a quinoline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and propionyl groups in its structure suggests it may have unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Propionyl Group: The propionyl group can be introduced via acylation using propionyl chloride in the presence of a base such as pyridine.

    Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Propanoic Acid: The final step involves coupling the sulfonylated quinoline derivative with propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Amino or thiol derivatives of the quinoline core.

Scientific Research Applications

3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfonyl and quinoline derivatives.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

    Catalysis: It can serve as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of the catalysts.

Mechanism of Action

The mechanism of action of 3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the quinoline core can intercalate with nucleic acids or participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which have a quinoline core, are well-known for their medicinal properties.

    Sulfonyl Derivatives: Compounds such as sulfonamides, which contain a sulfonyl group, are widely used as antibiotics.

Uniqueness

3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid is unique due to the combination of the quinoline core with both sulfonyl and propionyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-2-14(18)17-9-3-4-11-10-12(5-6-13(11)17)23(21,22)16-8-7-15(19)20/h5-6,10,16H,2-4,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZBZHXJHXGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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